molecular formula C16H18N2O3 B1674936 Levcromakalim CAS No. 94535-50-9

Levcromakalim

Cat. No.: B1674936
CAS No.: 94535-50-9
M. Wt: 286.33 g/mol
InChI Key: TVZCRIROJQEVOT-CABCVRRESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cromakalim is a potassium channel-opening vasodilator. The active isomer of cromakalim is levcromakalim. It acts on ATP-sensitive potassium channels, causing membrane hyperpolarization. This compound is used to treat hypertension by relaxing vascular smooth muscle to lower blood pressure .

Preparation Methods

The synthesis of cromakalim involves several steps. The reaction of 4-cyanophenol (4-hydroxybenzonitrile) with 2-hydroxy-2-methyl-3-butyne under phase transfer catalysis likely proceeds through the formation of a propargyl carbocation. This intermediate attacks the aromatic ring, forming an allylic cation that captures the adjacent phenol oxygen, resulting in the observed product. Treatment with aqueous N-bromosuccinimide leads to the formation of a bromohydrin, which cyclizes to an epoxide in the presence of sodium hydroxide. Ring opening of the oxirane with ammonia gives a mixture of trans amino alcohols. These are resolved, and the 3S,4R-enantiomer is used in the next stage. This isomer is acylated with 4-chlorobutyryl chloride to give the chloroamide. The anion from the reaction of the amide with sodium hydride displaces the chlorine on the end of the chain to form the pyrrolidine ring, resulting in levcromakalim .

Chemical Reactions Analysis

Cromakalim undergoes various chemical reactions, including:

    Oxidation: Cromakalim can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The compound can be reduced using common reducing agents, resulting in the formation of reduced derivatives.

    Substitution: Cromakalim can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

    Cyclization: The formation of the pyrrolidine ring in the synthesis of levcromakalim is an example of a cyclization reaction.

Common reagents used in these reactions include N-bromosuccinimide, sodium hydroxide, ammonia, and 4-chlorobutyryl chloride. The major products formed from these reactions are bromohydrin, epoxide, and pyrrolidine derivatives .

Scientific Research Applications

Induction of Migraine Attacks

Levcromakalim has been shown to provoke migraine attacks in both individuals with and without aura. In a double-blind, randomized, placebo-controlled study involving participants with migraine with aura, 13 out of 27 subjects developed migraine-like attacks after receiving this compound, highlighting its potent migraine-inducing properties . Another study demonstrated that 62.5% of participants with migraine aura without headache experienced attacks post-administration .

Aura Induction

The compound's ability to induce aura is particularly noteworthy. In controlled settings, this compound has been reported to cause visual aura symptoms in a significant percentage of participants, suggesting it may activate pathways involved in cortical spreading depression—a phenomenon associated with aura development in migraines .

Pharmacological Studies

Research has explored the pharmacological implications of this compound beyond simple induction of headaches. For instance, studies have investigated the interaction between this compound and other pharmacological agents like ivabradine, aiming to understand how these interactions affect migraine symptoms . Additionally, investigations into the role of hyperpolarization-activated cation channels (HCN channels) have revealed their potential involvement in the pathophysiology of migraines when influenced by this compound .

Case Study: Migraine Provocation

In a study examining the effects of this compound on healthy volunteers, it was found that administration led to significant dilation of the middle meningeal artery, which correlated strongly with headache occurrence (P < .0001) . This supports the hypothesis that KATP channel activation plays a crucial role in migraine pathophysiology.

Experimental Models

Animal models have also been employed to study the effects of this compound on migraine-like phenotypes. For example, experiments involving rats demonstrated that this compound could induce cortical spreading depolarization and headache-like symptoms, reinforcing its relevance as a model for studying migraine mechanisms .

Summary Table: Key Findings on this compound

Study FocusKey Findings
Migraine Induction This compound induces migraine attacks in a significant proportion of patients (up to 62.5%)
Aura Induction Visual aura symptoms observed; linked to cortical spreading depression mechanisms
Vascular Effects Significant dilation of middle meningeal artery associated with headache onset
Pharmacological Interactions Investigated interactions with ivabradine; potential implications for treatment strategies
Animal Studies Induction of headache-like symptoms and cortical spreading depolarization in rodent models

Mechanism of Action

Cromakalim exerts its effects by opening ATP-sensitive potassium channels in the plasmalemma. This action causes membrane hyperpolarization, which pulls the membrane potential away from the threshold, making it more difficult to excite the smooth muscle cells. As a result, vascular smooth muscle relaxes, leading to vasodilation and a reduction in blood pressure .

Comparison with Similar Compounds

Cromakalim is similar to other potassium channel openers such as pinacidil, minoxidil sulfate, nicorandil, and diazoxide. These compounds share similar profiles in terms of their mechanism of action and therapeutic effects. cromakalim is unique in its specific molecular structure and its ability to target ATP-sensitive potassium channels with high specificity .

Similar compounds include:

  • Pinacidil
  • Minoxidil sulfate
  • Nicorandil
  • Diazoxide

Cromakalim’s uniqueness lies in its specific interaction with ATP-sensitive potassium channels, making it a valuable compound for research and therapeutic applications .

Biological Activity

Levcromakalim, an active enantiomer of the potassium channel opener cromakalim, is primarily recognized for its vasodilatory effects mediated through ATP-sensitive potassium (KATP_{ATP}) channels. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various tissues, and implications in clinical settings.

This compound functions as a KATP_{ATP} channel opener, leading to hyperpolarization of smooth muscle cells and subsequent vasodilation. This mechanism is crucial in lowering blood pressure and relaxing airway smooth muscle. The compound has shown significant efficacy in various experimental models, highlighting its potential therapeutic applications.

In Vitro Studies

  • Rat Aorta Studies :
    • This compound induced vasodilation in both endothelium-intact and endothelium-denuded rat aortae. The vasodilatory response was significantly greater in intact aortae, suggesting the involvement of endothelial factors such as nitric oxide (NO) .
    • Concentration-response curves indicated that this compound effectively dilates vascular smooth muscle at concentrations ranging from 10810^{-8} to 10510^{-5} M .
  • Human Umbilical Arteries :
    • A study demonstrated that this compound exerts a vasorelaxant effect comparable to magnesium sulfate and nifedipine on isolated human umbilical arteries, indicating its potential use in managing hypertensive conditions during pregnancy .

In Vivo Studies

  • Clinical trials have shown that this compound can induce migraine attacks by causing dilation of cranial arteries, particularly the middle meningeal artery (MMA). This dilation correlates significantly with headache onset, suggesting that while this compound has therapeutic potential for vascular conditions, it may also trigger adverse effects in susceptible individuals .

Comparative Biological Activity

The following table summarizes key findings related to the biological activity of this compound compared to other vasodilators:

CompoundMechanismVasodilatory EffectNotes
This compoundKATP_{ATP} channel openerSignificantInduces migraine via MMA dilation
NifedipineCalcium channel blockerSignificantCommonly used for hypertension
Magnesium SulfateUnknownModerateUsed in obstetrics
Sodium NitroprussideNO donorStrongRapid hypotensive agent

Case Studies and Clinical Implications

  • Migraine Induction : In a double-blind study involving healthy volunteers, this compound administration resulted in significant MMA dilation lasting over five hours. This finding underscores the dual nature of this compound's action—therapeutic for vasodilation but potentially harmful in migraine patients .
  • Hypertension Management : this compound's ability to lower systemic blood pressure makes it a candidate for treating hypertensive crises. Its effects on vascular smooth muscle relaxation can be beneficial in acute management scenarios .
  • Airway Relaxation : The compound also shows promise as a bronchodilator in respiratory conditions due to its relaxant properties on airway smooth muscle .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of levcromakalim in smooth muscle cells, and how can researchers validate this experimentally?

this compound activates ATP-sensitive potassium (KATP) channels, inducing membrane hyperpolarization and relaxation. To validate this, researchers can use voltage-clamp techniques to measure outward potassium currents in isolated smooth muscle cells. For example, whole-cell patch-clamp recordings at concentrations ≥100 pM show glibenclamide-sensitive K+ currents, confirming KATP channel activation . Additionally, membrane potential measurements in cell-attached configurations (e.g., hyperpolarization to near the potassium equilibrium potential) provide direct evidence of channel activity .

Q. How does this compound affect renal function in diabetic models, and what experimental parameters are critical for reproducibility?

In streptozotocin-induced diabetic rats, this compound (75 µg/kg/day for 4 weeks) reduces 24-hour urine volume and serum creatinine while increasing urinary creatinine. Key parameters include consistent induction of diabetes (e.g., streptozotocin dosage), controlled treatment duration, and monitoring of creatinine clearance rates. Researchers should also compare results with standard therapies (e.g., insulin, metformin) to contextualize efficacy .

Q. Why do studies report contradictory neurophysiological effects of this compound on cortical spreading depolarization (CSD)?

Discrepancies arise from administration routes and concentrations. Local application in rats slows CSD propagation, whereas intravenous (IV) this compound at 10⁻⁵ M induces pathological ECoG changes (e.g., epileptiform activity) only when triggered by KCl-induced CSD. Experimental design must account for concentration thresholds (e.g., 10⁻⁶ M vs. 10⁻⁵ M) and pre-treatment with CGRP antagonists (e.g., BIBN4096BS) to isolate mechanisms .

Advanced Research Questions

Q. How does this compound interact with CGRP signaling pathways in modulating neuronal excitability?

IV this compound-induced ECoG changes (e.g., spike waves) require CGRP receptor activation, as BIBN4096BS pre-treatment abolishes these effects. Co-administration with exogenous CGRP (10⁻⁷ M) amplifies CSD suppression and ECoG abnormalities. Researchers should use CGRP knockout models or receptor antagonists to dissect this interaction and quantify changes via electrophysiological recordings .

Q. What methodological approaches resolve the translational gap between preclinical and clinical data on this compound-induced headaches?

In clinical trials, this compound triggers cluster headaches in 60% of episodic patients (vs. 10% placebo), but preclinical models show no direct headache induction without CSD triggers. To bridge this gap, combine in vivo CSD models with hemodynamic monitoring (e.g., cerebral blood flow) and validate findings in human trials using controlled provocation protocols .

Q. How do structural modifications of this compound (e.g., BRL55834) alter potency and selectivity in airway vs. vascular smooth muscle?

Comparative studies in guinea pigs and rats reveal that BRL55834 has 4.5× greater bronchodilatory potency than this compound (ED₂₅ = 2.5 vs. 11.3 µg/kg IV) but similar hypotensive effects. Researchers should use isolated tissue baths to measure relaxation EC₅₀ values and in vivo hemodynamic profiling to assess selectivity. Dose-response curves for methacholine-induced airway resistance changes are critical for validation .

Q. What experimental strategies mitigate the hyperpolarization-induced reduction in urethral smooth muscle contractility?

In pig proximal urethra, this compound activates 43 pS K+ channels, causing hyperpolarization that reduces contractility. To counteract this, co-apply glibenclamide (1 µM) to block KATP channels or use pharmacological agents targeting alternative pathways (e.g., calcium sensitizers). Electrophysiological recordings in cell-attached patches can quantify channel activity under these conditions .

Q. Data Contradiction Analysis

Q. Why does this compound reduce urine output in diabetic rats but lack significant effects on creatinine clearance?

While this compound normalizes polyuria in diabetes by enhancing water reabsorption, its limited impact on creatinine clearance (vs. normal rats) suggests differential regulation of glomerular filtration and tubular secretion. Researchers should perform paired measurements of inulin clearance (for GFR) and fractional excretion of creatinine to disentangle these effects .

Q. How do species-specific differences in KATP channel subtypes affect this compound responses?

Pig urethral KATP channels (43 pS, glibenclamide-sensitive) differ from vascular isoforms in rodents. Use species-specific primers for PCR-based subtype identification and compare channel kinetics via single-channel recordings. Cross-species studies with human tissue samples are essential for translational relevance .

Q. Methodological Best Practices

  • Electrophysiology: Use voltage ramps (-120 mV to 0 mV) to isolate this compound-induced K+ currents and confirm sensitivity to glibenclamide .
  • Animal Models: Standardize CSD induction protocols (e.g., KCl concentration, application site) for neurophysiological studies .
  • Dosage: Define concentration thresholds (e.g., 10⁻⁵ M for ECoG changes) to avoid non-specific effects .

Properties

IUPAC Name

(3S,4R)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-16(2)15(20)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)21-16/h5-6,8,14-15,20H,3-4,7H2,1-2H3/t14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZCRIROJQEVOT-CABCVRRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045677
Record name Levcromakalim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94535-50-9, 94470-67-4
Record name (-)-Cromakalim
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94535-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cromakalim [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094470674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levcromakalim [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094535509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levcromakalim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVCROMAKALIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW7PN4BLDJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CROMAKALIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G4X367WA3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC1(C)Oc2ccc(C#N)cc2C(N2CCCC2=O)C1O

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levcromakalim
Reactant of Route 2
Levcromakalim
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Levcromakalim
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Levcromakalim
Reactant of Route 5
Reactant of Route 5
Levcromakalim
Reactant of Route 6
Reactant of Route 6
Levcromakalim

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.